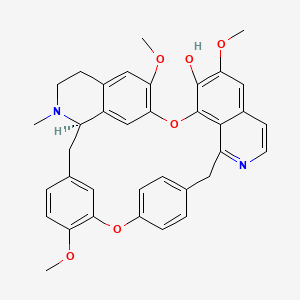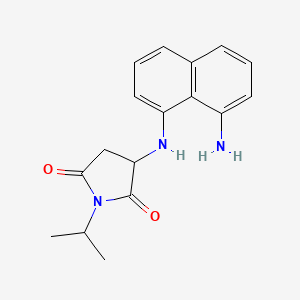
Stephasubine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stephasubine is a chemical compound known for its significant pharmacological properties. It is an alkaloid derived from the plant Stephania suberosa, which belongs to the Menispermaceae family. This compound has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stephasubine involves several steps, starting from the extraction of the plant material. The primary method includes the use of organic solvents to extract the alkaloids from the plant. The crude extract is then subjected to chromatographic techniques to isolate this compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The plant material is processed in bulk, and advanced chromatographic methods are employed to purify the compound. The use of high-performance liquid chromatography (HPLC) is common in the industrial setting to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Stephasubine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated forms.
Scientific Research Applications
Stephasubine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of alkaloid chemistry.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Stephasubine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it has been shown to inhibit the activity of β-lactamase, an enzyme responsible for antibiotic resistance in bacteria . Additionally, it increases the permeability of the bacterial cell membrane, enhancing the efficacy of antibiotics .
Comparison with Similar Compounds
Similar Compounds
Berberine: Another alkaloid with antimicrobial and anti-inflammatory properties.
Palmatine: Known for its antimicrobial and antimalarial activities.
Tetrandrine: Used for its anti-inflammatory and immunosuppressive effects.
Uniqueness of Stephasubine
This compound stands out due to its unique combination of pharmacological activities. Unlike other similar compounds, it has shown a synergistic effect when used in combination with antibiotics, making it a promising candidate for overcoming antibiotic resistance .
Properties
CAS No. |
104386-89-2 |
|---|---|
Molecular Formula |
C36H34N2O6 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
(1R)-6,20,25-trimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,16,18,20,22(33),24,26,31-tetradecaen-21-ol |
InChI |
InChI=1S/C36H34N2O6/c1-38-14-12-23-18-30(41-3)32-20-26(23)28(38)16-22-7-10-29(40-2)31(17-22)43-25-8-5-21(6-9-25)15-27-34-24(11-13-37-27)19-33(42-4)35(39)36(34)44-32/h5-11,13,17-20,28,39H,12,14-16H2,1-4H3/t28-/m1/s1 |
InChI Key |
NEYGQYOOZBPYMQ-MUUNZHRXSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)

dimethylsilane](/img/structure/B13448710.png)






![[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)

![[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13448762.png)
![(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13448769.png)
